1-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxy-2-methylpropan-2-yl)urea
Description
This compound is a urea derivative featuring a 3-fluorophenyl-substituted pyrrolidin-5-one ring and a 1-hydroxy-2-methylpropan-2-yl group. Urea derivatives are widely explored in medicinal chemistry due to their ability to engage in hydrogen bonding, making them suitable for targeting enzymes or receptors . Structural determination of such compounds often relies on crystallographic tools like the SHELX suite, which enables precise refinement of molecular geometry .
Properties
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxy-2-methylpropan-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O3/c1-15(2,9-20)18-14(22)17-11-7-13(21)19(8-11)12-5-3-4-10(16)6-12/h3-6,11,20H,7-9H2,1-2H3,(H2,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWDRHCKJXCNLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)NC1CC(=O)N(C1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxy-2-methylpropan-2-yl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrrolidinone ring and a urea functional group, contributing to its unique chemical characteristics. Its molecular formula is , with a molecular weight of approximately 347.8 g/mol. The presence of the 3-fluorophenyl group is significant, as fluorine atoms can enhance the lipophilicity and metabolic stability of organic compounds.
Research indicates that compounds similar to This compound may interact with various biological targets, including:
- Enzyme Modulation : The compound may influence enzyme activity, potentially affecting metabolic pathways and cellular functions.
- Receptor Binding : It could act as a ligand for specific receptors involved in disease processes, impacting signaling pathways.
Biological Activity
Preliminary studies have shown that this compound exhibits notable biological activities:
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections.
- Anticancer Properties : Investigations into structurally related compounds indicate that they may inhibit cancer cell proliferation, warranting further exploration of this compound's effects on tumor cells.
Data Table: Biological Activity Overview
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced proliferation in cancer cell lines | |
| Enzyme Inhibition | Modulation of key metabolic enzymes |
Case Studies
Several studies have been conducted to elucidate the biological activity of related compounds:
- Study on Antimicrobial Efficacy : A study investigated the inhibition of Staphylococcus aureus by related pyrrolidinone derivatives, demonstrating significant antimicrobial effects at low concentrations (ID50 = 9 x 10^-8 M) .
- Cancer Cell Line Research : In vitro studies on cancer cell lines treated with related urea derivatives showed a marked decrease in cell viability, indicating potential anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with urea derivatives reported in recent literature, focusing on structural features, physicochemical properties, and biological activities.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Structural Diversity: The target compound’s pyrrolidinone core distinguishes it from thiazole (8a–8c) or pyridine-based analogs (Compound 1–4). The 1-hydroxy-2-methylpropan-2-yl group in the target compound may improve solubility relative to chloromethyl-substituted thiazoles (8a–8c), which are more lipophilic .
Halogen Effects: Fluorine at the 3-position (target and 8a) likely reduces metabolic oxidation compared to chlorine (8b, 8c), but may decrease molecular weight and lipophilicity .
Biological Implications: Urea derivatives with aryl-fluorine (e.g., Compound 1 ) show kinase-modulating activity, suggesting the target compound could share similar mechanisms. The hydroxy group in the target’s R2 substituent may mimic hydroxyl moieties in known glucokinase activators (e.g., Compound 1), hinting at possible metabolic applications .
Research Findings and Limitations
- Crystallographic Validation: Tools like SHELXL are critical for confirming the target’s structure, especially given the stereochemical complexity of the pyrrolidinone ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
